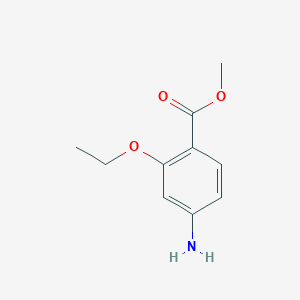

Methyl 4-amino-2-ethoxybenzoate

Vue d'ensemble

Description

Methyl 4-amino-2-ethoxybenzoate: is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid and features both an amino group and an ethoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-amino-2-ethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antipsychotic Drug Synthesis

Methyl 4-amino-2-ethoxybenzoate serves as an important intermediate in the synthesis of amisulpride, an antipsychotic medication used for treating schizophrenia. The synthesis process involves multiple steps where this compound is utilized to enhance the yield and purity of the final product. Research indicates that optimizing the synthesis of this intermediate can significantly impact the overall quality of amisulpride production, making it a critical component in pharmaceutical manufacturing .

Quality Control in Drug Formulations

In commercial production settings, this compound is employed for Quality Control (QC) and Quality Assurance (QA) processes during the production of Metoclopramide, a medication used to treat nausea and vomiting. It acts as a working standard or secondary reference standard, ensuring compliance with regulatory standards set by agencies like the FDA. This application is crucial for maintaining the integrity and safety of pharmaceutical formulations .

The use of this compound in pharmaceuticals necessitates adherence to strict regulatory standards. As part of its application in drug formulation, it undergoes rigorous testing to ensure safety and efficacy. It is classified under safety regulations that highlight its potential hazards, such as causing skin irritation upon contact .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various formulations:

- Amisulpride Production : A study focused on optimizing the synthesis routes for amisulpride highlighted how variations in the synthesis process involving this compound could lead to improved yields and reduced impurities in the final product .

- Metoclopramide Quality Control : Research indicated that using this compound as a reference standard during Metoclopramide production helped ensure batch consistency and compliance with FDA guidelines, thereby enhancing patient safety .

Mécanisme D'action

The mechanism by which methyl 4-amino-2-ethoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and ethoxy groups can influence its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- Methyl 4-amino-2-methoxybenzoate

- Methyl 4-amino-2-hydroxybenzoate

- Methyl 4-amino-2-chlorobenzoate

Uniqueness: Methyl 4-amino-2-ethoxybenzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The ethoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from similar compounds with different substituents.

Activité Biologique

Methyl 4-amino-2-ethoxybenzoate, an organic compound with the molecular formula C10H13NO3, is a derivative of benzoic acid featuring an amino group and an ethoxy group. This compound has garnered attention in biological research due to its potential interactions within various biological systems, particularly in the context of enzyme activity and metabolic pathways.

Chemical Structure:

- Molecular Formula: C10H13NO3

- Appearance: White to off-white crystalline solid

- Solubility: Soluble in water and methanol

Synthesis Methods:

this compound can be synthesized through various methods, including:

- Esterification: Reacting 4-amino-2-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Continuous Flow Processes: In industrial settings, automated systems are utilized for enhanced efficiency and yield.

Biological Activity

The biological activity of this compound is primarily associated with its role as a substrate for enzymes, which facilitates the formation of active metabolites. These metabolites can interact with various biological pathways, influencing processes such as inflammation and pain relief.

The compound's mechanism of action involves:

- Enzyme Interaction: It acts as a substrate for specific enzymes, modulating their activity and influencing metabolic pathways.

- Binding Affinity: The presence of the amino and ethoxy groups affects its binding affinity to molecular targets, enhancing its potential therapeutic effects.

Enzyme Interaction Studies

Studies have shown that this compound can interact with enzymes involved in metabolic pathways related to pain and inflammation. For instance, it has been observed to inhibit certain enzymes that play a role in inflammatory responses, thereby suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

In comparison with similar compounds, this compound exhibits unique properties due to the ethoxy group. This group influences its solubility and interaction with biological systems, making it distinct from other benzoate derivatives.

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| Methyl 4-amino-2-methoxybenzoate | Methoxy group at position 2 | Different reactivity profiles due to position |

| Methyl 4-amino-2-hydroxybenzoate | Hydroxy group instead of ethoxy | Potentially different pharmacological effects |

| Methyl 4-amino-2-chlorobenzoate | Chlorine atom at position 2 | Varying effects on enzyme inhibition |

Case Studies

-

Local Anesthetic Effects:

Research has indicated that derivatives of benzoic acids, including this compound, exhibit local anesthetic properties. In comparative studies with established anesthetics like tetracaine and pramocaine, certain derivatives showed promising results in terms of efficacy while maintaining low toxicity levels . -

Anti-inflammatory Activity:

In a study assessing the anti-inflammatory properties of various benzoate derivatives, this compound demonstrated significant inhibition of inflammatory markers in vitro. This suggests its potential application in developing new anti-inflammatory medications .

Propriétés

IUPAC Name |

methyl 4-amino-2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWWPNQVVNPGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.